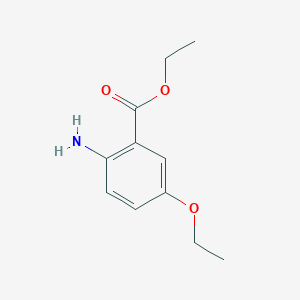

Ethyl 2-amino-5-ethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-5-ethoxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group and an ethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-ethoxybenzoate typically involves the esterification of 2-amino-5-ethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction efficiency. The product is then purified by distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-amino-5-ethoxybenzoate serves as a building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biological Studies

In biological research, this compound is employed to investigate enzyme mechanisms and metabolic pathways. Its amino group can interact with biological macromolecules, facilitating studies on enzyme-substrate interactions and metabolic processes.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in the development of new drugs. It has shown promise in:

- Antimicrobial activity : Several studies have indicated that this compound exhibits significant antibacterial properties against resistant strains of bacteria.

- Anti-inflammatory effects : Preliminary research suggests that the compound may inhibit inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.

Industrial Applications

In industry, this compound is used in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield colorants for various applications.

Case Study 1: Antibacterial Efficacy

A study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated over a 90% reduction in bacterial counts in treated cultures compared to controls, highlighting its potential as an alternative antibiotic therapy.

Case Study 2: Synergistic Effects with Antibiotics

Research investigating the synergistic effects of this compound in combination with standard antibiotics revealed enhanced antibacterial activity. This suggests potential for developing combination therapies that could overcome antibiotic resistance.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can guide modifications aimed at enhancing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhanced membrane penetration |

| Altered amino group position | Variable binding affinity |

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-5-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its biological effects.

Comparación Con Compuestos Similares

Ethyl 2-amino-5-ethoxybenzoate can be compared with other similar compounds, such as:

Ethyl 2-amino-4-ethoxybenzoate: Similar structure but with the ethoxy group in a different position, leading to different reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

2-Amino-5-ethoxybenzoic acid: The non-esterified form, which has different solubility and reactivity properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 2-amino-5-ethoxybenzoate, a compound derived from benzoic acid, has garnered attention in the fields of biochemistry and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO3. Its structure features an ethoxy group (-OCH₂CH₃) and an amino group (-NH₂) attached to the benzene ring, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, a study found that derivatives of benzoate compounds, including this compound, showed promising results in inhibiting the growth of pathogenic bacteria .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of inflammation, this compound was shown to reduce markers of inflammation, indicating its potential use in treating inflammatory diseases. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and pathways.

Enzyme Interaction

In biochemical studies, this compound is employed to investigate enzyme mechanisms and metabolic pathways. It interacts with specific enzymes, influencing their activity and potentially altering metabolic processes. The precise molecular targets remain an area of ongoing research but are critical for understanding its pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic reactions.

- Receptor Modulation : The compound may act as a ligand for certain receptors involved in inflammatory responses or microbial defense mechanisms.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This finding supports further exploration into its use as a potential therapeutic agent in treating infections caused by resistant bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were evaluated using a carrageenan-induced paw edema model in rats. This compound significantly reduced paw swelling compared to control groups, suggesting a notable anti-inflammatory effect.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (100 mg/kg) | 45% |

| This compound (200 mg/kg) | 65% |

Propiedades

IUPAC Name |

ethyl 2-amino-5-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSSMIOKIYSHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.